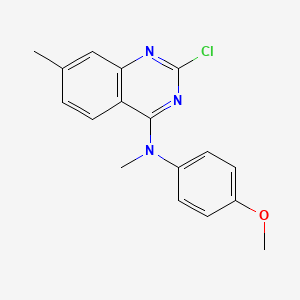![molecular formula C11H6N4O4S2 B12921784 3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62329-51-5](/img/structure/B12921784.png)
3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one is a heterocyclic compound that features a unique combination of oxadiazole and thiazolidinone rings
Vorbereitungsmethoden
The synthesis of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one typically involves the reaction of 4-nitrobenzohydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(4-nitrophenyl)-1,3,4-oxadiazole-2-thiol. This intermediate is then reacted with chloroacetic acid to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Analyse Chemischer Reaktionen
3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The nitro group on the phenyl ring can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide, to form various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising antimicrobial, antifungal, and anticancer activities.
Materials Science: Due to its unique structural properties, the compound is investigated for use in the development of advanced materials, including sensors and catalysts.
Industrial Chemistry: The compound’s reactivity makes it a valuable intermediate in the synthesis of various industrial chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to its biological effects. Additionally, the oxadiazole and thiazolidinone rings contribute to the compound’s ability to bind to and inhibit specific enzymes involved in microbial and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl)-2-thioxothiazolidin-4-one include other oxadiazole and thiazolidinone derivatives. These compounds often share similar biological activities but differ in their specific structural features and reactivity. For example:
5-(4-Nitrophenyl)-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole ring but lacks the thiazolidinone moiety, resulting in different reactivity and biological properties.
2-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)thiazolidin-4-one: This compound has a thiadiazole ring instead of an oxadiazole ring, leading to variations in its chemical behavior and applications.
Eigenschaften
CAS-Nummer |
62329-51-5 |
|---|---|
Molekularformel |
C11H6N4O4S2 |
Molekulargewicht |
322.3 g/mol |
IUPAC-Name |
3-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C11H6N4O4S2/c16-8-5-21-11(20)14(8)10-13-12-9(19-10)6-1-3-7(4-2-6)15(17)18/h1-4H,5H2 |
InChI-Schlüssel |
JYTXSMWAMQOTAB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)N(C(=S)S1)C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


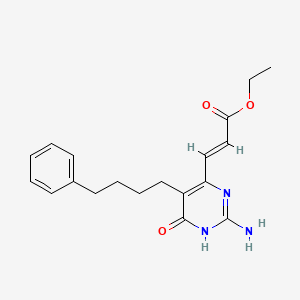
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)
![[(5-Amino-6-chloropyrimidin-4-yl)sulfanyl]acetonitrile](/img/structure/B12921726.png)

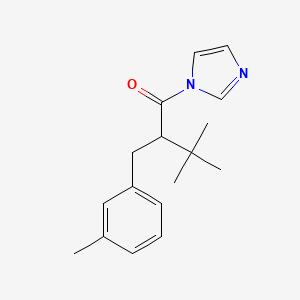
![9H-Purine, 2-iodo-9-(1-methylethyl)-6-[(phenylmethyl)thio]-](/img/structure/B12921739.png)
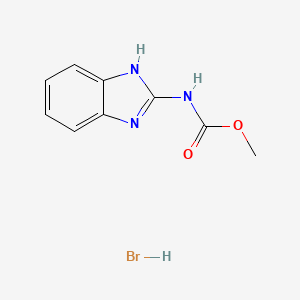
![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![(5S)-2-Amino-5-[(1H-indol-3-yl)methyl]-1,3-oxazol-4(5H)-one](/img/structure/B12921765.png)
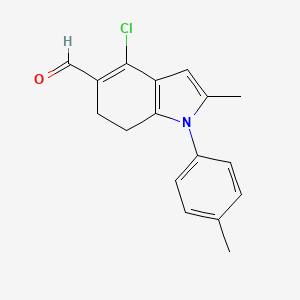

![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-Methyl-8-nitro-1-phenyl-1,4-dihydro[1]benzopyrano[4,3-c]pyrazole](/img/structure/B12921791.png)
